molecular formula C10H12N2O3 B2909435 Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 950032-31-2

Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B2909435
CAS No.: 950032-31-2
M. Wt: 208.217
InChI Key: BKAFMCRHJVMFPU-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative characterized by a cyclopropyl substituent at position 2, a methyl group at position 4, and a methyl ester at position 5. Pyrimidine scaffolds are critical in medicinal and materials chemistry due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

methyl 2-cyclopropyl-4-methyl-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-5-7(10(14)15-2)9(13)12-8(11-5)6-3-4-6/h6H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAFMCRHJVMFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950032-31-2
Record name methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of a suitable β-keto ester with guanidine or its derivatives under acidic or basic conditions. The reaction typically requires heating and may involve the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical synthesis involving continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The production process must adhere to stringent quality control measures to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. It can be employed to investigate the biological activity of pyrimidine derivatives in various cellular processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its derivatives may exhibit biological activities such as antiviral, antibacterial, and anticancer properties.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a dihydropyrimidine core with other esters, but substituent variations lead to distinct properties:

  • Propyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate ():

    • Substituents: A 4-nitrophenyl group at position 4 and a propyl ester at position 5.
    • Key Differences: The nitrophenyl group is strongly electron-withdrawing, which polarizes the pyrimidine ring compared to the cyclopropyl group (electron-neutral or mildly donating). The propyl ester increases lipophilicity relative to the methyl ester in the target compound .
  • 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile ():

    • Substituents: A sulfanyl (thioether) group at position 2 and a carbonitrile at position 5.
    • Key Differences: The sulfur atom in the sulfanyl group may enhance hydrogen-bond acceptor capacity, while the carbonitrile’s strong electron-withdrawing nature contrasts with the ester’s moderate polarity .

Electronic and Steric Effects

  • Cyclopropyl vs.
  • Methyl Ester vs. Carbonitrile : The methyl ester in the target compound offers moderate polarity and hydrolytic lability, while the carbonitrile in ’s compound provides a rigid, electron-deficient site for covalent interactions .

Hydrogen Bonding and Crystallography

  • The ester carbonyl in the target compound can act as a hydrogen-bond acceptor, similar to the nitrophenyl carbonyl in ’s compound. However, the nitro group in the latter may form additional intermolecular interactions (e.g., dipole-dipole) .

Data Tables

Table 1: Structural and Electronic Comparison of Pyrimidine Derivatives

Compound Name Substituents (Position) Key Functional Groups Electronic Effects Predicted Solubility Trends
Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate Cyclopropyl (2), Methyl (4), Methyl ester (5) Ester, Cyclopropane Moderate polarity, steric hindrance Moderate in polar aprotic solvents
Propyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Nitrophenyl (4), Propyl ester (5) Nitro, Ester Strong electron-withdrawing (nitro) Lower in water, higher in non-polar
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile Sulfanyl (2), Carbonitrile (5) Thioether, Carbonitrile Electron-withdrawing (carbonitrile) High in DMSO, low in aqueous media

Biological Activity

Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate, a compound with the CAS number 950032-31-2, has garnered attention in recent years due to its potential biological activities, particularly in anti-inflammatory and therapeutic applications. This article aims to provide a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C10H12N2O3C_{10}H_{12}N_{2}O_{3}. The compound features a dihydropyrimidine scaffold, which is known for its versatile biological properties. The structural attributes contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Methyl 2-cyclopropyl...19.45 ± 0.0723.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01
Compound A26.04 ± 0.3631.4 ± 0.12
Compound B28.39 ± 0.0334.4 ± 0.10

The above table summarizes the IC50 values for various compounds against COX enzymes, illustrating the relative potency of methyl 2-cyclopropyl... compared to established anti-inflammatory drugs like celecoxib .

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrimidine ring can significantly affect biological activity. Electron-donating groups enhance anti-inflammatory effects, while steric hindrance may reduce potency . The presence of the cyclopropyl group appears to be crucial for maintaining activity against COX enzymes.

Case Studies

Several case studies have investigated the therapeutic applications of this compound:

  • In Vivo Models : In carrageenan-induced paw edema models in rats, this compound exhibited significant reduction in inflammation comparable to indomethacin, a widely used anti-inflammatory drug .
  • Cell Line Studies : In RAW264.7 macrophage cells, exposure to the compound resulted in decreased expression levels of iNOS and COX-2 mRNA, suggesting a mechanism involving transcriptional regulation of inflammatory mediators .
  • Comparative Analysis : A comparative study demonstrated that methyl 2-cyclopropyl... showed stronger inhibition of COX-2 than COX-1, indicating a selective action that could reduce side effects associated with non-selective COX inhibitors .

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